molecular formula C23H22N2O5S B3202886 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide CAS No. 1021220-88-1

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Cat. No. B3202886
CAS RN: 1021220-88-1
M. Wt: 438.5 g/mol
InChI Key: HTKYBJAMBJQXPC-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a novel compound that has shown potential in various scientific research applications. This compound is synthesized using a specific method that involves several steps.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer treatment. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method. This compound requires several steps to be synthesized, which can be time-consuming and costly.

Future Directions

There are several future directions for the research on 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide. One of the major directions is to further investigate the mechanism of action of this compound. Understanding the exact mechanism of action of this compound can help in the development of more effective cancer treatments. Another future direction is to explore the potential of this compound in combination with other cancer treatments. Studies have shown that this compound can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Finally, future research can focus on optimizing the synthesis method of this compound to make it more cost-effective and scalable for commercial production.
Conclusion:
This compound is a novel compound that has shown potential in various scientific research applications, particularly in the field of cancer research. This compound has potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Although the synthesis method of this compound is complex, it has several advantages for lab experiments. Future research can focus on further understanding the mechanism of action of this compound, exploring its potential in combination with other cancer treatments, and optimizing its synthesis method for commercial production.

Scientific Research Applications

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has shown potential in various scientific research applications. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

properties

IUPAC Name

2,3,4-trimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h4-9,12-13H,10-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKYBJAMBJQXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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